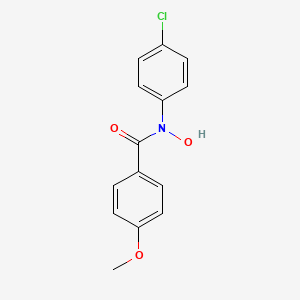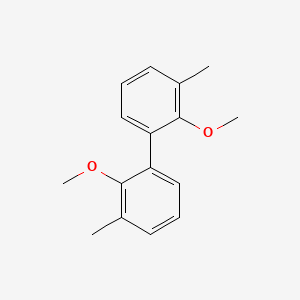
2,2'-Dimethoxy-3,3'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, aryl halides are reacted with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the consistent production of the compound with minimal impurities. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl depends on its specific application. In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
(2,2’-dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. The presence of both methoxy and methyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
32750-25-7 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-methoxy-1-(2-methoxy-3-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-9-13(15(11)17-3)14-10-6-8-12(2)16(14)18-4/h5-10H,1-4H3 |
Clave InChI |
UWROVQGKSVCKRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC(=C2OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


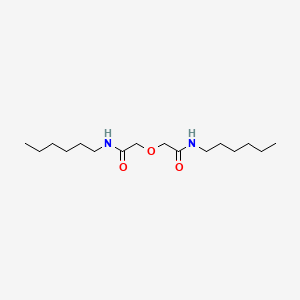
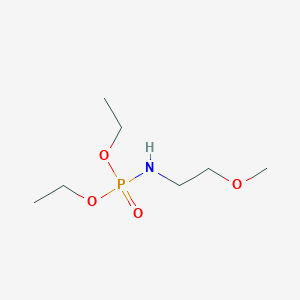
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
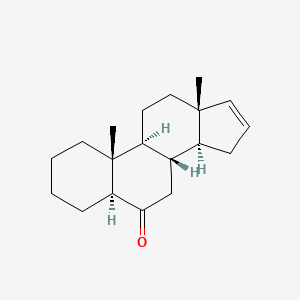
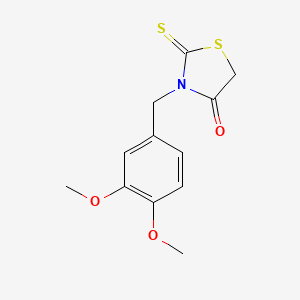
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

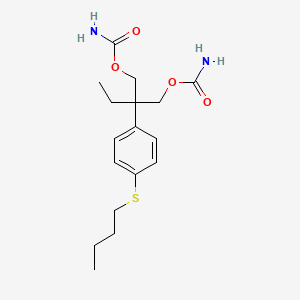


![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
